molecular formula C10H13NO3 B12997230 2-(2-(Hydroxymethyl)-4-methylphenoxy)acetamide

2-(2-(Hydroxymethyl)-4-methylphenoxy)acetamide

Cat. No.: B12997230
M. Wt: 195.21 g/mol
InChI Key: DEKVHTQJRUMECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Hydroxymethyl)-4-methylphenoxy)acetamide is an organic compound that belongs to the class of phenoxyacetamides It is characterized by the presence of a hydroxymethyl group and a methyl group attached to a phenoxyacetamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Hydroxymethyl)-4-methylphenoxy)acetamide can be achieved through several methods. One common approach involves the reaction of 2-(4-methylphenoxy)acetic acid with formaldehyde and ammonia. The reaction typically proceeds under mild conditions, with the use of a catalyst such as hydrochloric acid to facilitate the formation of the hydroxymethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Hydroxymethyl)-4-methylphenoxy)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can undergo reduction reactions to form alcohol derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acid derivatives, alcohol derivatives, and various substituted phenoxyacetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-(Hydroxymethyl)-4-methylphenoxy)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-(Hydroxymethyl)-4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenoxyacetamide core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenoxy)acetamide: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.

    2-(2-Hydroxyphenoxy)acetamide: Contains a hydroxy group instead of a hydroxymethyl group, leading to variations in reactivity and applications.

    2-(2-(Hydroxymethyl)phenoxy)acetamide: Similar structure but without the methyl group, affecting its overall properties.

Uniqueness

2-(2-(Hydroxymethyl)-4-methylphenoxy)acetamide is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. These structural features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-[2-(hydroxymethyl)-4-methylphenoxy]acetamide

InChI

InChI=1S/C10H13NO3/c1-7-2-3-9(8(4-7)5-12)14-6-10(11)13/h2-4,12H,5-6H2,1H3,(H2,11,13)

InChI Key

DEKVHTQJRUMECM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.